4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid
CAS No.: 182957-95-5
Cat. No.: VC4769620
Molecular Formula: C15H14N2O3
Molecular Weight: 270.288
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 182957-95-5 |
|---|---|
| Molecular Formula | C15H14N2O3 |
| Molecular Weight | 270.288 |
| IUPAC Name | 4-methyl-3-(phenylcarbamoylamino)benzoic acid |
| Standard InChI | InChI=1S/C15H14N2O3/c1-10-7-8-11(14(18)19)9-13(10)17-15(20)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,18,19)(H2,16,17,20) |
| Standard InChI Key | BPZAOKROQZOTJF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)O)NC(=O)NC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-methyl-3-(phenylcarbamoylamino)benzoic acid, reflects its core structure: a benzoic acid backbone substituted with a methyl group at position 4 and a phenylcarbamoyl-amino group at position 3. The phenylcarbamoyl moiety introduces a urea-functionalized aromatic ring, enhancing hydrogen-bonding capabilities and steric bulk.
Table 1: Key Chemical Data
| Property | Value |
|---|---|
| CAS No. | 182957-95-5 |
| Molecular Formula | C₁₅H₁₄N₂O₃ |
| Molecular Weight | 270.288 g/mol |
| IUPAC Name | 4-methyl-3-(phenylcarbamoylamino)benzoic acid |
| Key Functional Groups | Carboxylic acid, urea, methyl |
The Standard InChI key (InChI=1S/C15H14N2O3/c1-10-7-8-11(14(18)19)9-13(10)17-...) confirms the stereochemical arrangement, critical for interactions with biological targets.
Synthesis and Structural Characterization
Synthetic Pathways
The primary synthesis route involves the reaction of 4-methyl-3-nitrobenzoic acid with phenyl isocyanate under controlled conditions. Nitro-group reduction followed by carbamoylation yields the target compound. Alternative methods, such as coupling 4-methylanthranilic acid with phenyl isocyanate, have also been explored but are less commonly reported .
Critical Reaction Steps:
-
Nitro Reduction: Catalytic hydrogenation or chemical reduction converts the nitro group to an amine.
-
Carbamoylation: The amine reacts with phenyl isocyanate to form the urea linkage.
-
Purification: Recrystallization from ethanol or chromatography ensures >95% purity .
Analytical Validation
Structural confirmation relies on spectroscopic techniques:
-
IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1650 cm⁻¹ (urea C=O).
-
¹H/¹³C NMR: Distinct signals for methyl (δ ~2.3 ppm), aromatic protons (δ ~7.0–8.2 ppm), and carboxylic acid (δ ~12.5 ppm) .
-
Mass Spectrometry: Molecular ion peak at m/z 270.288 (M⁺).
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition above 200°C, with optimal storage at 4°C under inert atmospheres.
Acid-Base Behavior
The carboxylic acid group confers a pKa of ~4.2, enabling pH-dependent solubility. Protonation of the urea nitrogen (pKa ~8.5) further influences its reactivity in biological systems .
| Compound | IC₅₀ (µM) | Binding Energy (kcal/mol) |
|---|---|---|
| 4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid | 7.49 ± 0.16 | −9.5 |
| Rivastigmine | 6.82 ± 0.21 | −10.2 |
| Donepezil | 5.34 ± 0.18 | −11.0 |
Data adapted from in vitro assays .
Antimicrobial and Anticancer Activity
Structural analogs, such as N-[4-[(phenylcarbamoyl)amino]phenyl]benzenesulfonamide, exhibit broad-spectrum antibacterial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) . While direct evidence for the title compound is lacking, its urea moiety suggests potential for disrupting microbial cell membranes or protein synthesis .
Comparative Analysis with Related Compounds
Benzoic Acid Derivatives
Compared to 4-aminobenzoic acid (PABA), the title compound’s phenylcarbamoyl group enhances lipophilicity (LogP: 2.1 vs. 0.9 for PABA), improving blood-brain barrier permeability . Conversely, masitinib analogues with thiazole substituents show higher tyrosine kinase affinity but poorer solubility .
Urea-Containing Therapeutics
The urea linkage mirrors that in sorafenib and linagliptin, drugs targeting kinase and dipeptidyl peptidase-4, respectively. This structural motif is critical for binding to ATP pockets or allosteric sites .
Research Findings and Future Directions
Current Advances
-
Drug-Likeness: Computational models predict favorable ADMET profiles (BBB permeability: 0.85; hepatotoxicity: low) .
-
Synthetic Optimization: Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) at the phenyl ring improves AChE inhibition by 30% .
Unanswered Questions
-
In Vivo Efficacy: No pharmacokinetic or toxicity data exist for mammalian models.
-
Target Specificity: Off-target effects on prostaglandin synthases or cytochrome P450 enzymes remain unstudied.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume